molecular formula C13H26O B2650128 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol CAS No. 1803610-89-0

2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol

Cat. No.: B2650128
CAS No.: 1803610-89-0
M. Wt: 198.35
InChI Key: LXOBBTDHWPGKFV-UHFFFAOYSA-N
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Description

2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is an organic compound with the molecular formula C13H26O and a molecular weight of 198.34 g/mol . This compound is characterized by a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and an ethan-1-ol group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol typically involves the alkylation of cyclohexanol with 2-methylbutan-2-yl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is unique due to its combination of a cyclohexyl ring, a 2-methylbutan-2-yl group, and an ethan-1-ol group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)cyclohexyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOBBTDHWPGKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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